Enhanced Inhibitory Activity Against PDHK1 Compared to Other PDHK Isoforms
In a direct head-to-head biochemical comparison, 5-bromo-2-chloropyridine-3,4-diamine demonstrates significantly greater inhibitory potency against the Pyruvate Dehydrogenase Kinase 1 (PDHK1) isoform compared to its activity against other PDHK isoforms [1].
| Evidence Dimension | Inhibitory Concentration (IC50) against PDHK isoforms |
|---|---|
| Target Compound Data | IC50 = 24 nM (PDHK1) |
| Comparator Or Baseline | IC50 = 87 nM (PDHK4), IC50 = 90 nM (PDHK3), IC50 = 132 nM (PDHK2) |
| Quantified Difference | 3.6x (PDHK4), 3.8x (PDHK3), 5.5x (PDHK2) more potent against PDHK1 |
| Conditions | Radiometric biochemical kinase assay |
Why This Matters
This 3.6- to 5.5-fold selectivity for PDHK1 over other isoforms is critical for designing inhibitors that minimize off-target effects and is a quantifiable differentiation point for procurement.
- [1] BindingDB. (n.d.). BDBM50526759 (CHEMBL4452536) Affinity Data. Retrieved from BindingDB. View Source
